叔丁基锗烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

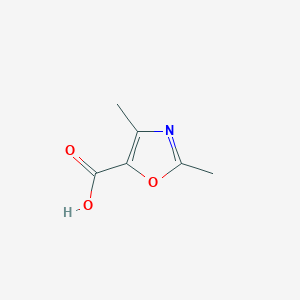

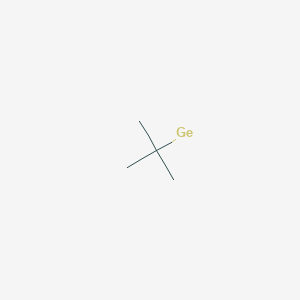

T-Butylgermane, also known as TBG, is a chemical compound with the molecular formula C4H12Ge . It is used in various chemical reactions and has been utilized in the synthesis of germanium nanorods and nanowires .

Synthesis Analysis

T-Butylgermane has been used as a precursor for the growth of highly crystalline Ge nanorods and nanowires in a low-temperature process using Ga as a growth promoter . In one case, a precursor mixture containing dry toluene, GaCp* and t-butylgermane was prepared and loaded in the reaction vessel. The growth was carried out at 210 or 230 °C for 18 hours to ensure a complete decomposition of the TBG .Molecular Structure Analysis

The molecular weight of T-Butylgermane is 132.78 and its molecular formula is C4H12Ge . It has been used in the formation of germylene-bridged diiron complexes .Chemical Reactions Analysis

T-Butylgermane has been used in the synthesis of germanium nanorods and nanowires . It has also been used in the formation of germylene-bridged diiron complexes .Physical And Chemical Properties Analysis

T-Butylgermane is a colorless liquid with a boiling point of 50°C and a specific gravity of 0.97 . It is sensitive to air and moisture .科学研究应用

微波和振动光谱研究

叔丁基锗烷已在微波和振动光谱研究中得到检验。类似化合物正丁基锗烷的 FT 微波光谱得到了研究,突出了此类化合物在光谱学中的重要性。该研究发现了最稳定的构象异构体,并对其偶极矩和振动光谱提供了见解 (Stidham 等人,2011 年)。

有机金属化学中的结构分析

叔丁基锗烷衍生物已参与有机金属化学中的结构分析。例如,合成了六叔丁基环三锗烷和六叔丁基二锗烷,并分析了它们的结构,其特征是长的 Ge-Ge 和 Ge-C 键。尽管键长极端,但这些化合物表现出显着的热和溶剂分解稳定性 (Weidenbruch 等人,1988 年)。

纳米技术和材料科学

在纳米技术和材料科学中,叔丁基锗烷已被用作锗纳米线生长的更安全的前驱体。这在垂直排列外延 Ge/Si 异质结构纳米线阵列的制造中尤为重要,这对于先进的电子和光子器件至关重要 (Shimizu 等人,2009 年)。

聚合物化学中的光引发剂

可以从叔丁基锗烷衍生的酰锗烷充当有效的光引发剂。它们在光激发下的反应性已得到广泛研究,为聚合物化学和材料科学提供了有价值的信息 (Neshchadin 等人,2013 年)。

多面体锗化合物的合成

叔丁基锗烷衍生物在合成复杂的多面体锗化合物中至关重要。例如,已经制备和分析了 4,8-二氯八叔丁基四环八锗烷等化合物,扩大了我们对锗化学的理解 (Sekiguchi 等人,1989 年)。

安全和危害

属性

InChI |

InChI=1S/C4H9Ge/c1-4(2,3)5/h1-3H3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPQIHKLSQKMGNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Ge] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Ge |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does t-butylgermane act as a precursor for ligands in organometallic synthesis?

A1: The research article highlights the use of t-butylgermane as a precursor for generating germylene ligands []. When tBuGeH3 is reacted with CpFe(CO)2SiMe3 under photolytic conditions, it undergoes dehydrogenative coupling, leading to the formation of germylene-bridged diiron complexes. This demonstrates the ability of t-butylgermane to act as a source of :GeHtBu fragments, which can then coordinate to metal centers, forming novel organometallic compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1S,3R)-2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methylazanium](/img/structure/B123383.png)

![Bicyclo[3.1.0]hexan-3-one, 2-(1-hydroxyethylidene)-6,6-dimethyl-, (1S,5R)-](/img/structure/B123397.png)

![2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B123399.png)

![24-Ethyl-3,7,10,28-tetrahydroxy-14-methoxy-25-methyl-12,18,20-trioxa-25-azaheptacyclo[15.11.1.02,15.04,13.06,11.021,29.022,27]nonacosa-1(28),2(15),3,6(11),13,21(29),22(27),23-octaene-5,26-dione](/img/structure/B123405.png)